molecular formula C7H3BrClF3 B13486088 1-Bromo-5-chloro-4-(difluoromethyl)-2-fluorobenzene

1-Bromo-5-chloro-4-(difluoromethyl)-2-fluorobenzene

Cat. No.: B13486088
M. Wt: 259.45 g/mol
InChI Key: LESYBLJSPBMSQB-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-4-(difluoromethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H2BrClF3. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-4-(difluoromethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable precursor compound. For instance, starting with a difluoromethyl-substituted benzene, bromination and chlorination reactions can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes typically use halogenating agents such as bromine and chlorine gas, along with catalysts to enhance the reaction efficiency and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloro-4-(difluoromethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents (e.g., Grignard reagents) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products include hydro derivatives or partially reduced aromatic compounds.

Scientific Research Applications

1-Bromo-5-chloro-4-(difluoromethyl)-2-fluorobenzene finds applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates with therapeutic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-4-(difluoromethyl)-2-fluorobenzene depends on its specific application. In general, the compound interacts with molecular targets through its halogen atoms, which can form halogen bonds or participate in electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Bromo-5-chloro-4-(difluoromethyl)-2-methylbenzene
  • 1-Bromo-5-chloro-4-(difluoromethyl)-2-methoxybenzene
  • 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene

Comparison: 1-Bromo-5-chloro-4-(difluoromethyl)-2-fluorobenzene is unique due to the presence of multiple halogen atoms and a difluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For example, the presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H3BrClF3

Molecular Weight

259.45 g/mol

IUPAC Name

1-bromo-5-chloro-4-(difluoromethyl)-2-fluorobenzene

InChI

InChI=1S/C7H3BrClF3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,7H

InChI Key

LESYBLJSPBMSQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)C(F)F

Origin of Product

United States

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